Cdk9-IN-9

CDK9 Biochemical Assay IC50

Cdk9-IN-9 (also referred to as Example is a small-molecule inhibitor belonging to the class of ATP-competitive cyclin-dependent kinase (CDK) antagonists. It is specifically designed to potently and selectively inhibit the kinase activity of CDK9, a critical regulator of transcriptional elongation and a validated target in oncology.

Molecular Formula C22H23F2N5O2S
Molecular Weight 459.5 g/mol
Cat. No. B12429936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-9
Molecular FormulaC22H23F2N5O2S
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCS(=N)(=O)CC1=CC2=CC(=C1)OCCCCNC3=C(C=CC(=C3)C4=NC(=NC=C4F)N2)F
InChIInChI=1S/C22H23F2N5O2S/c1-32(25,30)13-14-8-16-11-17(9-14)31-7-3-2-6-26-20-10-15(4-5-18(20)23)21-19(24)12-27-22(28-16)29-21/h4-5,8-12,25-26H,2-3,6-7,13H2,1H3,(H,27,28,29)
InChIKeyPNHBMABVSBQFDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk9-IN-9: A Potent and Selective CDK9 Inhibitor for Targeted Cancer Research and Procurement


Cdk9-IN-9 (also referred to as Example 2) is a small-molecule inhibitor belonging to the class of ATP-competitive cyclin-dependent kinase (CDK) antagonists. It is specifically designed to potently and selectively inhibit the kinase activity of CDK9, a critical regulator of transcriptional elongation and a validated target in oncology [1]. This compound is characterized by its high biochemical potency against CDK9 (IC50 = 1.8 nM) and a demonstrated, quantifiable selectivity profile against other CDK family members, making it a valuable tool compound for dissecting CDK9-specific biology and for preclinical oncology research [1].

Why Scientific Precision Demands Cdk9-IN-9 Over Generic CDK9 Inhibitor Alternatives


While multiple CDK9 inhibitors are available for research, direct substitution is scientifically invalid and can compromise experimental reproducibility and data interpretation. The CDK9 inhibitor class exhibits significant variability in key parameters that dictate experimental outcomes, including intrinsic biochemical potency (IC50), isoform selectivity profile, and cellular antiproliferative efficacy across different cancer lineages [1]. For instance, subtle structural differences can lead to variations in off-target kinase inhibition, which in turn can confound phenotype interpretation or lead to inaccurate assessments of therapeutic windows . Therefore, selecting Cdk9-IN-9 based on its specific, quantifiable differentiation from close analogs is essential for obtaining meaningful and translatable results. The evidence below provides the necessary data for this precise scientific selection.

Quantitative Differentiation Guide: How Cdk9-IN-9 Compares to Key CDK9 Inhibitor Analogs


Biochemical Potency Benchmarking: Cdk9-IN-9 vs. NVP-2 and MC180295

Cdk9-IN-9 demonstrates a biochemical IC50 of 1.8 nM against CDK9, positioning it as a highly potent inhibitor. In comparison, the widely used tool compound NVP-2 is more potent (IC50 = 0.5 nM), while MC180295 is less potent (IC50 = 5 nM) [1]. This quantifiable difference in intrinsic activity is critical for experimental design. Users requiring maximal target engagement at low concentrations may prefer NVP-2, whereas those seeking a compound with a specific balance of potency and selectivity might find Cdk9-IN-9's 1.8 nM profile more suitable for their dose-response studies.

CDK9 Biochemical Assay IC50 Kinase Inhibition

Quantifying CDK Family Selectivity: Cdk9-IN-9's Distinct Profile

Cdk9-IN-9 exhibits a quantifiable selectivity window of approximately 86-fold for CDK9 (IC50 = 1.8 nM) over CDK2 (IC50 = 155 nM) [1]. This is a key differentiator. While NVP-2 also shows high selectivity, its reported off-target profile includes DYRK1B (IC50 = 350 nM) and others . MC180295 reports >22-fold selectivity over other CDKs but also inhibits GSK-3α/β . The specific CDK2 selectivity data for Cdk9-IN-9 provides a clear, quantitative benchmark for researchers concerned about CDK2-mediated off-target effects in their experimental system.

CDK9 CDK2 Kinase Selectivity Off-target Activity

Cellular Antiproliferative Potency: A Comparative Analysis Across Cancer Cell Lines

Cdk9-IN-9 displays potent and differential antiproliferative activity across a panel of cancer cell lines, with IC50 values ranging from 1.2 nM (B16F10, A2780) to 9.2 nM (NCI-H460) [1]. This cellular potency profile is distinct from other CDK9 inhibitors. For example, while NVP-2 shows a similar potency in MOLT4 cells (IC50 = 9 nM) , MC180295 exhibits a much higher median IC50 of 171 nM across a broader panel of 46 cell lines [2]. This indicates that Cdk9-IN-9 is a more potent antiproliferative agent in the specific cell lines tested compared to MC180295, a factor that is crucial when selecting a compound for in vitro efficacy studies.

Antiproliferative Cell Viability Cancer Cell Lines IC50

Chemical Structure Differentiation: A Unique Macrocyclic Scaffold

Cdk9-IN-9 is distinguished by its unique macrocyclic structure, which is described by its IUPAC name: (3,20-difluoro-13-oxa-5,7,18,25-tetraazatetracyclo[17.3.1.1²,⁶.1⁸,¹²]pentacosa-1(23),2,4,6(25),8,10,12(24),19,21-nonaen-10-yl)methyl-imino-methyl-λ⁶-sulfanone [1]. This structural class differs significantly from the aminothiazole core of MC180295 or the structure of NVP-2 . This macrocyclic architecture can confer distinct physicochemical properties, such as potentially improved metabolic stability or altered binding kinetics, which are critical considerations for in vivo studies and long-term cellular assays.

Chemical Structure Macrocycle Scaffold Kinase Inhibitor

Strategic Application Scenarios for Cdk9-IN-9 Based on Quantitative Evidence


Preclinical Oncology Research Requiring High Cellular Potency

Based on its sub-nanomolar to low nanomolar antiproliferative IC50 values across multiple cancer cell lines (1.2 nM to 9.2 nM), Cdk9-IN-9 is ideally suited for in vitro studies aimed at robustly suppressing tumor cell growth. Its high potency ensures clear phenotypic effects at lower concentrations, reducing the risk of off-target activities associated with higher compound doses [1].

Investigating CDK9-Specific Biology with Minimal CDK2 Interference

The defined 86-fold selectivity window for CDK9 over CDK2 (IC50s of 1.8 nM vs 155 nM) makes Cdk9-IN-9 a superior tool for experiments where CDK2 inhibition is an undesirable confounding variable. This is particularly important when studying transcriptional regulation or apoptosis pathways where CDK2 activity may also play a role [1].

Comparative Pharmacology Studies of CDK9 Inhibitor Scaffolds

Cdk9-IN-9's unique macrocyclic structure provides a valuable reference point for structure-activity relationship (SAR) and pharmacology studies. Comparing its biochemical, cellular, and (if available) in vivo profile to non-macrocyclic inhibitors like NVP-2 or aminothiazole-based inhibitors like MC180295 can yield insights into how scaffold architecture impacts drug-like properties and target engagement [1].

Technical Documentation Hub

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